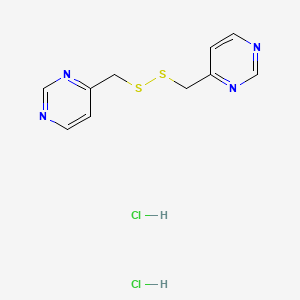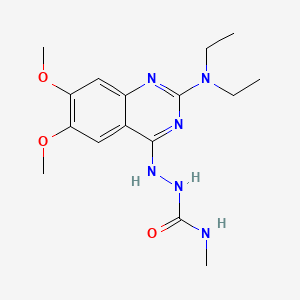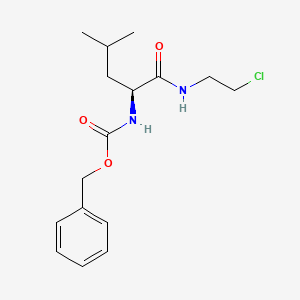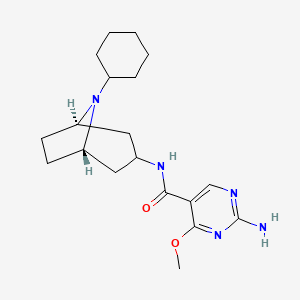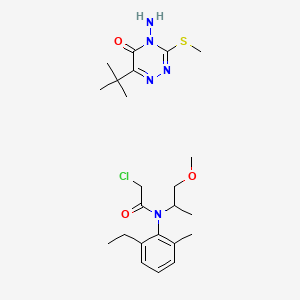
Cotoran multi
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cotoran Multi is a herbicide primarily used in cotton farming to control a wide range of weeds. It is a combination of two active ingredients: fluometuron and metolachlor. Fluometuron is a substituted urea herbicide, while metolachlor is a chloroacetanilide herbicide. This combination provides broad-spectrum weed control, making it an essential tool for cotton growers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fluometuron: Fluometuron is synthesized through the reaction of 3-trifluoromethylphenyl isocyanate with dimethylamine. The reaction is typically carried out in an organic solvent such as toluene or xylene at elevated temperatures.
Metolachlor: Metolachlor is produced by the reaction of 2-ethyl-6-methylaniline with methoxyacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is conducted in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of Cotoran Multi involves the large-scale synthesis of fluometuron and metolachlor, followed by their formulation into a stable herbicidal product. The active ingredients are mixed with suitable adjuvants and solvents to ensure proper application and efficacy in the field .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Fluometuron can undergo oxidation reactions, leading to the formation of various metabolites.
Reduction: Both fluometuron and metolachlor can be reduced under specific conditions, altering their herbicidal properties.
Substitution: Fluometuron can undergo nucleophilic substitution reactions, particularly at the urea moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, toluene, and xylene.
Major Products Formed
Oxidation: Formation of hydroxylated metabolites.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
Cotoran Multi has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study herbicide interactions and degradation pathways.
Biology: Investigated for its effects on soil microflora and plant physiology.
Medicine: Studied for its potential toxicological effects and safety profiles.
Industry: Widely used in agricultural practices for effective weed management in cotton farming.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diuron: Another substituted urea herbicide with similar photosystem II inhibition properties.
Atrazine: A triazine herbicide that also targets the photosystem II complex.
Alachlor: A chloroacetanilide herbicide similar to metolachlor, used for pre-emergence weed control.
Uniqueness
Cotoran Multi’s uniqueness lies in its combination of fluometuron and metolachlor, providing a dual mode of action. This combination enhances its efficacy and reduces the likelihood of weed resistance compared to single-mode herbicides .
Propriétés
| 60747-23-1 | |
Formule moléculaire |
C23H36ClN5O3S |
Poids moléculaire |
498.1 g/mol |
Nom IUPAC |
4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one;2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C15H22ClNO2.C8H14N4OS/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4;1-8(2,3)5-6(13)12(9)7(14-4)11-10-5/h6-8,12H,5,9-10H2,1-4H3;9H2,1-4H3 |
Clé InChI |
BGPCECYRUDNLPZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C.CC(C)(C)C1=NN=C(N(C1=O)N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


